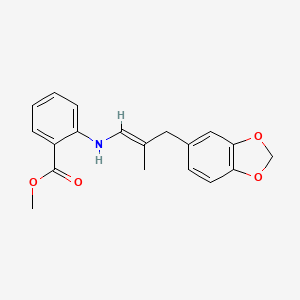
N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosmarinus Officinalis Extract , is a natural compound derived from the leaves of the rosemary plant. This extract is widely recognized for its potent antioxidant properties, which make it valuable in various industries, including cosmetics, food, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.
Industrial Production Methods
In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.
Analyse Des Réactions Chimiques
Types of Reactions
Rosmarinus Officinalis Extract primarily undergoes oxidation and reduction reactions due to its high content of phenolic compounds. These reactions are crucial for its antioxidant activity.
Common Reagents and Conditions
Common reagents used in reactions involving Rosmarinus Officinalis Extract include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically carried out under mild conditions to preserve the integrity of the phenolic compounds.
Major Products Formed
The major products formed from these reactions are various oxidized and reduced forms of the phenolic compounds present in the extract. These products contribute to the extract’s antioxidant properties.
Applications De Recherche Scientifique
Rosmarinus Officinalis Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential in treating inflammatory conditions and as a neuroprotective agent.
Mécanisme D'action
The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymus Vulgaris Extract: Another plant extract with strong antioxidant properties.
Salvia Officinalis Extract: Known for its antimicrobial and antioxidant activities.
Origanum Vulgare Extract: Contains phenolic compounds with antioxidant and antimicrobial properties.
Uniqueness
What sets Rosmarinus Officinalis Extract apart from these similar compounds is its unique composition of phenolic diterpenes, such as carnosic acid and carnosol, which are particularly effective in neutralizing free radicals and providing long-lasting antioxidant effects .
Propriétés
Numéro CAS |
84697-19-8 |
|---|---|
Formule moléculaire |
C26H32N4O8 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1 |
Clé InChI |
FIHSHUVRQWJTPB-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)


![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)










